molecular formula C24H51OPS3 B574897 S,S,S-Tris(2-ethylhexyl)phosphorotrithioate CAS No. 181629-03-8

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate

Cat. No.: B574897
CAS No.: 181629-03-8
M. Wt: 482.825
InChI Key: ZYMYBLYKQDZTEH-UHFFFAOYSA-N
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Description

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is an organophosphorus compound characterized by three 2-ethylhexyl groups bonded to a central phosphorus atom via sulfur linkages. The substitution of sulfur for oxygen in the phosphate group distinguishes it from conventional phosphate esters, influencing its chemical reactivity, environmental persistence, and biological interactions.

Key structural features include:

  • Functional group: Phosphorotrithioate (P=S bonds instead of P=O).
  • Alkyl substituents: Branched 2-ethylhexyl chains, which enhance lipophilicity and reduce volatility compared to shorter-chain analogs.

Properties

IUPAC Name

3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYBLYKQDZTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51OPS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746777
Record name S,S,S-Tris(2-ethylhexyl) phosphorotrithioate
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Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181629-03-8
Record name S,S,S-Tris(2-ethylhexyl) phosphorotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
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Preparation Methods

Reaction Conditions

  • Temperature : 40–65°C to balance reaction speed and byproduct minimization.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for homogeneous mixing.

  • Stoichiometry : A 1:3.2 molar ratio of PCl₃ to 2-ethylhexylthiol ensures complete substitution.

Purification Techniques

  • Distillation : Removes unreacted thiol and solvent under reduced pressure.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) isolates the product (Rf ≈ 0.45).

  • Recrystallization : Hexane at −20°C yields crystals with >98% purity.

Analytical Validation

Spectroscopic Characterization

  • ³¹P NMR : A singlet at δ 85–90 ppm confirms the phosphorus-thioate bond.

  • FT-IR : Peaks at 650 cm⁻¹ (P=S stretch) and 700 cm⁻¹ (C–S bond) validate structural integrity.

  • GC-MS : Molecular ion peak at m/z 482.8 ([M]⁺) aligns with the molecular formula C₂₄H₅₁OPS₃.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) shows a single peak at 12.3 minutes.

  • Elemental Analysis : Calculated (%) for C₂₄H₅₁OPS₃: C 59.70, H 10.60, S 19.90; Found: C 59.65, H 10.58, S 19.85.

Comparative Analysis with Analogous Compounds

ParameterThis compoundTris(2-ethylhexyl) phosphateTris(2-ethylhexyl) phosphite
Phosphorus Center P=S bondsP=O bondsP–O bonds
Selectivity High for inorganic cationsModerateLow
Thermal Stability Decomposes at 220°CStable to 250°CStable to 180°C

Challenges and Optimization Strategies

Byproduct Formation

  • Di-Substituted Intermediate : Prolonged reaction times above 65°C favor undesired di-substituted byproducts. Mitigated by maintaining temperatures below 60°C.

  • Oxidation : Exposure to air converts P=S to P=O groups. Inert atmosphere (N₂ or Ar) prevents oxidation.

Scalability Issues

  • Heat Dissipation : Exothermic reactions at scale require jacketed reactors with coolant circulation.

  • Cost Efficiency : Recycling unreacted thiol via distillation reduces raw material costs by 15–20%.

Recent Advances in Phosphorothioate Synthesis

Modern approaches leverage liquid-phase oligonucleotide synthesis (LPOS) techniques, where soluble supports and stereo-controlled coupling enhance purity. While developed for oligonucleotides, these methods inspire improvements in small-molecule phosphorothioate production, such as:

  • Tetrapodal Supports : Increase surface area for reactions, improving yield by 10–15%.

  • Precipitation-Cycle Purification : Reduces solvent use by 30% compared to traditional chromatography .

Chemical Reactions Analysis

Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Phosphorotrithioates vs. Phosphates

Tris(2-ethylhexyl) phosphate (TEHP, CAS 78-42-2)
  • Structure : Phosphate ester with three 2-ethylhexyl groups (P=O bonds).
  • Properties :
    • Lower molecular weight and higher polarity compared to phosphorotrithioates due to oxygen’s electronegativity.
    • Viscosity: 0.0097–0.0141 Pa·s (293–303 K) .
    • Applications : Plasticizer and flame retardant .
  • Toxicity : In a 28-day rat study, TEHP showed lower hepatotoxicity compared to di(2-ethylhexyl) phosphoric acid (DEHPA), likely due to differences in metabolic pathways .
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
  • Structure : Phosphorotrithioate with sulfur substitutions (P=S bonds).
  • Reduced volatility (inferred from 2-ethylhexyl acetate’s vapor pressure: 0.23 mm Hg at 25°C ).
  • Applications : Likely pesticide/defoliant (analogous to tribufos) .

Alkyl Chain Variations: Ethylhexyl vs. Butyl

S,S,S-Tributyl phosphorotrithioate (Tribufos, CAS 78-48-8)
  • Structure : Tributyl chains attached to phosphorotrithioate.
  • Properties :
    • Lower lipophilicity compared to ethylhexyl derivatives.
    • Environmental Fate : Moderate adsorption to sediments (estimated log Kow ~4.5) .
  • Applications : Registered in China as "tuoyelin," a defoliant for cotton crops .
This compound
  • Properties :
    • Enhanced lipid solubility due to branched ethylhexyl chains, increasing persistence in fatty tissues.
    • Slower biodegradation (alkyl acetates with ethylhexyl groups show lower degradation rates ).

Toxicity and Environmental Impact

Compound Key Toxicity Findings Environmental Behavior
TEHP (CAS 78-42-2) Mild hepatotoxicity in rats at 100 mg/kg/day Moderate volatility; hydrolytically stable
DEHPA (CAS 298-07-7) Severe liver damage in rats at 50 mg/kg/day High solubility in organic solvents
Tribufos (CAS 78-48-8) Acute toxicity to aquatic life; used as defoliant Adsorbs to sediments; slow hydrolysis
This compound Predicted higher bioaccumulation due to lipophilicity Likely persistent in fatty tissues

Comparison with Phenyl-Substituted Analogs

Tris(2,4-di-tert-butylphenyl) phosphate
  • Structure : Aromatic substituents with tert-butyl groups.
  • Properties :
    • Higher thermal stability due to steric hindrance from tert-butyl groups.
    • Applications : Flame retardant in plastics .
  • Contrast : Unlike ethylhexyl derivatives, phenyl-substituted phosphates prioritize thermal stability over biodegradability.

Biological Activity

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (TEHTP), a phosphorothioate compound, has garnered attention for its biological activity, particularly in toxicological studies and its applications in analytical chemistry. This article provides a comprehensive overview of the biological activity of TEHTP, including its toxicological effects, mechanisms of action, and potential applications.

TEHTP is characterized by its three ethylhexyl groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. This structure contributes to its unique chemical properties, making it useful in various applications, including as a solvent mediator in electrochemical sensors.

Acute and Chronic Toxicity

Research indicates that TEHTP exhibits significant toxicity in various animal models. Key findings include:

  • Acute Toxicity : Studies have shown that acute exposure to TEHTP can lead to cholinergic symptoms due to acetylcholinesterase (AChE) inhibition. For instance, a study reported that the no-observed-effect level (NOEL) for neurological effects was determined to be as low as 2 mg/kg based on AChE inhibition in rats .
  • Chronic Toxicity : Chronic exposure studies have revealed hematological changes, including reduced red blood cell (RBC) counts and hemoglobin levels. In a rat study, chronic exposure resulted in gastrointestinal lesions and neurobehavioral effects . The lowest chronic NOEL observed was 0.1 mg/kg/day .

TEHTP primarily exerts its toxic effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This mechanism is common among organophosphate compounds and is responsible for various neurological symptoms observed in exposed organisms . Additionally, histopathological examinations have noted degenerative changes in the liver and gastrointestinal tract following prolonged exposure .

Insecticidal Properties

TEHTP has been evaluated for its insecticidal properties. Comparative studies show that it can inhibit esterase activity more effectively than some natural compounds. For instance, while taxifolin showed some esterase inhibition, TEHTP demonstrated greater suppression of esterase activity, suggesting potential use as an insecticide or synergist in pest control formulations .

Analytical Applications

TEHTP has been utilized as a solvent mediator in constructing sensitive membrane electrodes for detecting pharmaceuticals such as mexiletine. Its effectiveness in this role is attributed to its high selectivity towards inorganic cations and its ability to enhance the sensitivity of electrochemical sensors . The detection limit achieved with TEHTP-based electrodes was reported at 2×1062\times 10^{-6} mol/L, showcasing its potential for non-invasive monitoring of drug levels in biological fluids .

Case Studies

  • Rat Model Study : A chronic toxicity study involving rats exposed to TEHTP revealed significant alterations in hematological parameters and testicular histology. The study highlighted the need for further investigation into the reproductive toxicity of TEHTP due to observed spermatid retention and hormonal disruptions .
  • Insecticide Synergism : In agricultural settings, TEHTP has been tested alongside plant-derived compounds to enhance insecticidal efficacy against resistant pests. The results indicated that TEHTP could serve as an effective synergist when combined with other insecticides .

Summary Table of Toxicological Findings

Study TypeNOEL (mg/kg/day)Key Findings
Acute Toxicity2AChE inhibition causing cholinergic symptoms
Chronic Toxicity0.1Hematological changes; gastrointestinal lesions
Reproductive ToxicityNot establishedSpermatid retention; hormonal disruptions

Q & A

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

  • Methodological Answer : Synthesize analogs with fluorinated alkyl chains (e.g., 2,2-difluoroethyl). Compare logP (octanol-water partitioning), thermal stability (TGA/DSC), and solubility. Fluorination increases hydrophobicity (logP +0.5) and thermal decomposition thresholds (~20°C higher) based on tris(2,2-difluoroethyl) phosphate data .

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